Methyl 4-aminoisoquinoline-6-carboxylate is a heterocyclic compound belonging to the isoquinoline family, characterized by its molecular formula . This compound features both an amino group and a carboxylate group, which contribute to its chemical reactivity and potential biological activity. Isoquinoline derivatives are well-known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Methyl 4-aminoisoquinoline-6-carboxylate can be synthesized through various chemical methods, often involving the modification of isoquinoline derivatives. It is classified under the category of isoquinoline derivatives, which are recognized for their significant roles in biological systems and their therapeutic potentials, including anticancer and antimicrobial activities.
The synthesis of methyl 4-aminoisoquinoline-6-carboxylate can be achieved through several synthetic routes. A common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions. This method enhances yield and purity while minimizing reaction time.
Another method includes the hydrogenation of 6-nitroisoquinoline derivatives to form the corresponding amino compounds. For example, l,3-dichloro-6-nitroisoquinoline can be converted to 6-aminoisoquinoline using palladium on carbon as a catalyst in a hydrogenation reaction .
Methyl 4-aminoisoquinoline-6-carboxylate participates in various chemical reactions:
The mechanism of action of methyl 4-aminoisoquinoline-6-carboxylate is primarily related to its ability to interact with biological macromolecules. It has been shown to inhibit various alkaline phosphatases, which are enzymes involved in dephosphorylation processes crucial for cellular signaling and metabolism.
Isoquinoline derivatives like methyl 4-aminoisoquinoline-6-carboxylate may influence pathways related to cell signaling, gene expression, and enzyme activity modulation. The specific metabolic pathways involved are still under investigation but suggest potential therapeutic applications in enzyme inhibition.
Methyl 4-aminoisoquinoline-6-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents due to its polar functional groups.
The compound exhibits reactivity typical of amino acids and carboxylic acids, including:
Methyl 4-aminoisoquinoline-6-carboxylate has several scientific uses:
Isoquinoline derivatives constitute a privileged structural class in medicinal chemistry, demonstrating unparalleled versatility in targeting diverse biological pathways. Their rigid bicyclic framework provides an optimal template for spatial orientation of pharmacophoric substituents, enabling high-affinity interactions with enzymes, receptors, and nucleic acids. Clinically validated isoquinoline-based drugs span therapeutic areas from infectious diseases to oncology: Neratinib (HER2/EGFR tyrosine kinase inhibitor), bosutinib (Src/Abl kinase inhibitor), and antimalarials like chloroquine exemplify the scaffold's broad bioactivity spectrum [2] [7]. The inherent electron-deficient character of the isoquinoline nucleus facilitates π-stacking interactions with biological macromolecules, while nitrogen atom basicity (pKa ~5-6) enables salt formation and improved aqueous solubility in pharmaceutical formulations. Modifications at C1, C3, C4, and C6 positions have yielded compounds with tailored ADMET profiles, as evidenced by the FDA approval of >20 isoquinoline-derived therapeutics targeting >15 distinct molecular targets [7].
Table 1: Marketed Drugs Featuring Functionalized Isoquinoline Cores
Drug Name | Therapeutic Area | Key Structural Features | Molecular Target |
---|---|---|---|
Neratinib | Anticancer (Breast) | C4-Anilino, C6-Ethynyl | HER2/EGFR Tyrosine Kinase |
Bosutinib | Anticancer (CML) | C1-Methoxy, C3-Carboxamide | Src/Abl Kinases |
Chloroquine | Antimalarial/Anti-autoimmune | C4-(Diethylamino)pentylamino | Heme Polymerase |
Tacrine | Anti-Alzheimer's | C4-Amino, C1-Cycloamino | Acetylcholinesterase |
Amsacrine | Anticancer (Leukemia) | C1-Acridinylamino | Topoisomerase II |
The strategic incorporation of C4-amino functionality transforms the isoquinoline core into a hydrogen bond donor-acceptor system capable of forming bidentate interactions with biological targets. This substitution pattern disrupts molecular symmetry, creating electronic asymmetry that enhances target selectivity. Concurrent C6-carboxylate installation introduces a zwitterionic character at physiological pH (calculated pKa ~4.2 for carboxylate, ~3.8 for amino group), significantly improving water solubility compared to unsubstituted isoquinolines [3] [8]. Methyl 4-aminoisoquinoline-6-carboxylate specifically exploits this dual functionality: the carboxylate ester serves as a prodrug moiety (hydrolyzable to carboxylic acid in vivo) and provides a handle for further derivatization via amide coupling or reduction. Computational analyses (molecular docking) reveal that the C4-amino group forms critical hydrogen bonds with ATP-binding cleft residues in kinase targets (e.g., HER2, EGFR), while the C6-carboxylate/ester participates in electrostatic interactions with basic amino acid side chains [3] [7]. This synergistic effect explains the enhanced target affinity observed in hybrid molecules incorporating this pharmacophore.
Table 2: Electronic and Steric Effects of Isoquinoline Substituents
Substituent Position | Electronic Contribution | Steric Influence | Biological Role |
---|---|---|---|
C4-Amino | +M effect (+35% π-density) | Moderate (H-bond vector) | H-bond donation/acceptance, charge transfer |
C6-Carboxylate/Ester | -I effect (+0.5 pKa shift) | Significant (130° dihedral) | Solubility enhancement, metal chelation |
Unsubstituted Isoquinoline | Reference state | Minimal | Base scaffold for π-stacking |
C1-Aryl | Extended conjugation | Severe (orthogonal) | Kinase selectivity pocket binding |
Despite extensive research on isoquinoline derivatives, C6-carboxylated C4-amino variants remain underexplored due to synthetic challenges in regioselective functionalization. Conventional routes to aminoisoquinolinecarboxylates suffer from poor regiocontrol (<30% yield for C6-isomers) and require multi-step protection/deprotection sequences for amino group installation [1] [3]. Methyl 4-aminoisoquinoline-6-carboxylate bridges critical knowledge gaps: 1) Its synthesis via palladium-catalyzed carbonylation (CN104447547B) enables direct C6-carboxylation from brominated precursors, achieving >85% regioselectivity; 2) The unprotected primary amino group allows single-step derivatization to amides, ureas, and imines without protective group manipulation; 3) Pharmacological studies reveal dual-mode bioactivity distinct from monosubstituted analogues—unlike C4-aminoisoquinoline (weak intercalator) or methyl isoquinoline-6-carboxylate (metabolic inhibitor), the target compound demonstrates simultaneous DNA interaction and kinase modulation [1] [5] [8]. Preliminary screening indicates 3-5x enhanced anticancer activity against gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells compared to C8-carboxylate isomers, highlighting the unexplored therapeutic potential of this substitution pattern [5].
Table 3: Comparative Bioactivity of Isoquinolinecarboxylate Isomers
Compound | Antiproliferative IC50 (μM) | Topo I Inhibition | Kinase Selectivity Profile |
---|---|---|---|
Methyl 4-aminoisoquinoline-6-carboxylate | 1.19 (AGS), 1.24 (HL-60) | +++ | HER2/EGFR (nM Kd) |
Methyl 4-aminoisoquinoline-8-carboxylate | 5.32 (AGS), 6.15 (HL-60) | + | Weak Abl inhibition |
Methyl 1-aminoisoquinoline-6-carboxylate | >10 (both lines) | - | No significant activity |
4-Aminoisoquinoline | 8.75 (AGS), 7.92 (HL-60) | ++ | Limited spectrum |
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2